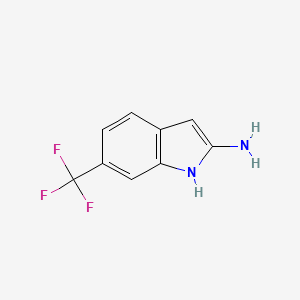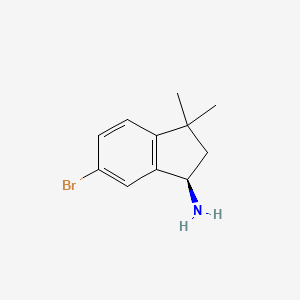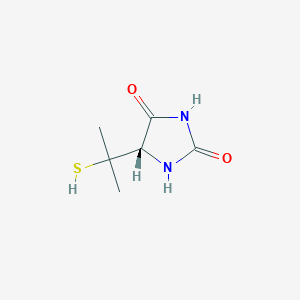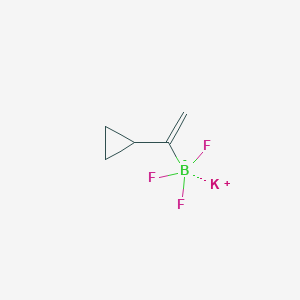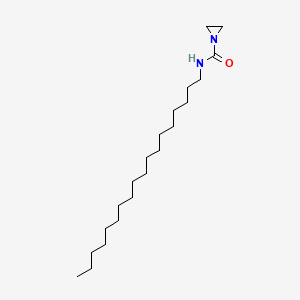
3-Oxobutyl 2H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxobutyl 2H-chromene-3-carboxylate is a compound belonging to the class of 2H-chromenes, which are important oxygen-containing heterocycles These compounds are widely found in natural products, pharmaceutical agents, and biologically relevant molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxobutyl 2H-chromene-3-carboxylate can be achieved through several synthetic routes. One common method involves the condensation of 2-oxo-2H-chromene-3-carboxylic acid with appropriate alkylating agents under reflux conditions. For example, the reaction of 2-oxo-2H-chromene-3-carboxylic acid with 3-oxobutyl bromide in the presence of a base such as potassium carbonate in anhydrous acetone can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Oxobutyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like hydrazine hydrate can react with the carbonyl groups to form hydrazones.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Hydrazones and other derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-viral properties.
Industry: Utilized in the production of dyes, perfumes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Oxobutyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-oxo-2H-chromene-3-carboxylate: Similar in structure but with an ethyl group instead of an oxobutyl group.
2H-chromene-3-carboxylic acid: Lacks the oxobutyl group but shares the core chromene structure.
3-Hetaryl-2-oxo-2H-chromene-3-carboxylate: Contains heteroaryl groups at the 3-position.
Uniqueness
3-Oxobutyl 2H-chromene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its oxobutyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C14H14O4 |
|---|---|
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
3-oxobutyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C14H14O4/c1-10(15)6-7-17-14(16)12-8-11-4-2-3-5-13(11)18-9-12/h2-5,8H,6-7,9H2,1H3 |
Clave InChI |
ODFILMADOYIESV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCOC(=O)C1=CC2=CC=CC=C2OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


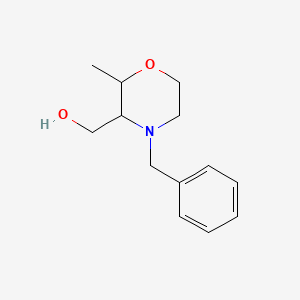
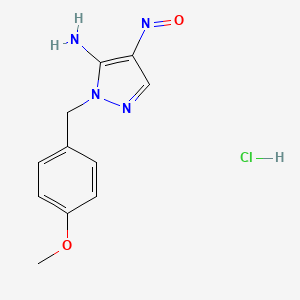


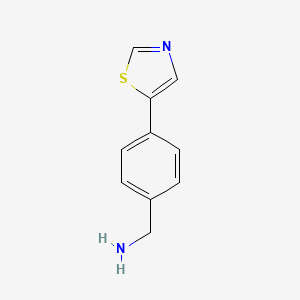
![[1-Bromo-2-(2-methyl-5-nitroimidazol-1-yl)ethyl] acetate](/img/structure/B12948150.png)
